molecular formula C13H8FN3OS B2487227 3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-85-0

3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2487227
M. Wt: 273.29
InChI Key: NVONAUAEFNQZNW-UHFFFAOYSA-N
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Description

“3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a heterocyclic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves a series of reactions. The 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacts with benzoylisothiocyanate to give N-benzoylthiourea derivative. This then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative . This derivative is used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that compounds related to 3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide show promising antibacterial and antifungal properties. A study by Kahveci et al. (2020) synthesized derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, which exhibited higher antifungal activity against Candida fungus species compared to fluconazole. Another study by Wu et al. (2021) synthesized novel pyrimidine derivatives with an amide moiety, showing significant antifungal activity against various fungal species.

Synthesis and Characterization

Advancements in the synthesis and characterization of similar compounds have been made. For instance, Deng et al. (2014) detailed the synthesis and crystal structure characterization of a closely related compound. Shi et al. (2018) reported a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of eco-friendly synthesis methods in pharmaceutical chemistry (Shi et al., 2018).

Photophysical Properties and Binding Analysis

The study of photophysical properties and binding interactions of similar compounds is also a key area of research. Bonacorso et al. (2019) explored pyrimidine-based BF2 complexes for their photophysical properties, BSA-binding, and molecular docking analysis (Bonacorso et al., 2019).

Miscellaneous Applications

Other studies have explored various applications of thieno[2,3-d]pyrimidine derivatives. For example, research into the synthesis of new thieno[2,3-d]pyrimidine derivatives with potential antianaphylactic activity has been conducted (Wagner et al., 1993). Additionally, the development of radioligands for PET imaging using related compounds has been explored, as demonstrated by Xu et al. (2013) (Xu et al., 2013).

properties

IUPAC Name

3-fluoro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVONAUAEFNQZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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